molecular formula C5H9FO3 B13583724 Methyl 4-fluoro-3-hydroxybutanoate

Methyl 4-fluoro-3-hydroxybutanoate

Cat. No.: B13583724
M. Wt: 136.12 g/mol
InChI Key: SDSISQOTKSXENM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-hydroxybutanoate (MFHB) is a fluorinated ester derivative of hydroxybutanoic acid. Its structure features a hydroxyl group at the C3 position, a fluorine atom at C4, and a methyl ester moiety at the terminal carboxyl group. Fluorination often enhances metabolic stability and alters polarity, as seen in other fluorinated compounds like 3′-fluoro-4-dimethylaminoazobenzene, which exhibited increased carcinogenicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C5H9FO3

Molecular Weight

136.12 g/mol

IUPAC Name

methyl 4-fluoro-3-hydroxybutanoate

InChI

InChI=1S/C5H9FO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3

InChI Key

SDSISQOTKSXENM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of methyl 3-hydroxybutanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. For example, in enzyme-catalyzed reactions, the fluorine atom can enhance the compound’s stability and selectivity by forming strong hydrogen bonds with active site residues . Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Methyl Esters

MFHB belongs to the methyl ester family, which includes compounds like methyl salicylate and methyl 2-benzoylamino-3-oxobutanoate. Key comparisons include:

Property Methyl 4-Fluoro-3-Hydroxybutanoate (MFHB) Methyl Salicylate Methyl 2-Benzoylamino-3-Oxobutanoate
Functional Groups -OH, -F, ester -OH, ester -Benzoyl, -oxo, ester
Synthetic Method Not reported in evidence Esterification of salicylic acid Condensation with aromatic amines
Polarity High (due to -OH and -F) Moderate (due to -OH) Low (non-polar substituents)
Biological Activity Unreported Anti-inflammatory Intermediate in heterocycle synthesis

Methyl salicylate, for example, is volatile and used in topical analgesics, while MFHB’s fluorine may reduce volatility .

Fluorinated Organic Compounds

Fluorine substitution significantly impacts chemical behavior. For instance:

  • 3′-Fluoro-4-dimethylaminoazobenzene: This azo dye showed double the carcinogenicity of its non-fluorinated parent compound in rats, attributed to enhanced metabolic stability and protein-binding affinity .
  • 4′-Trifluoromethyl-4-dimethylaminoazobenzene: In contrast, trifluoromethyl substitution rendered the compound non-carcinogenic, likely due to steric hindrance and reduced metabolic activation .

MFHB’s fluorine atom may similarly stabilize the molecule against enzymatic degradation, though its biological effects remain unstudied in the provided evidence.

Hydroxybutanoate Derivatives

Hydroxybutanoates, such as 3-hydroxybutanoic acid esters, are precursors to biodegradable polymers. Key differences include:

  • Methyl 3-Hydroxybutanoate: Lacks fluorine, leading to lower metabolic stability but higher biodegradability.
  • Ethyl 4-Fluoro-3-hydroxybutanoate: Structural similarity to MFHB but with an ethyl ester group; fluorination may enhance lipophilicity.

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